

A Spectroscopic Comparison of 1,4-Dithiane-2,5diol from Various Suppliers

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For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Commercially Available **1,4-Dithiane-2,5-diol**

In the realm of pharmaceutical research and fine chemical synthesis, the purity and consistency of starting materials are paramount. **1,4-Dithiane-2,5-diol**, a versatile synthon used in the creation of various sulfur-containing heterocycles, is offered by numerous chemical suppliers.[1][2] While product specifications may appear similar on paper, subtle differences in isomeric composition and impurity profiles can have significant impacts on reaction outcomes, yield, and downstream applications.

This guide provides a comparative spectroscopic analysis of **1,4-Dithiane-2,5-diol**, drawing from publicly available data to offer researchers an objective baseline for supplier evaluation. The focus is on nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS), the cornerstone techniques for structural elucidation and purity assessment of organic compounds.

Executive Summary of Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of **1,4-Dithiane-2,5-diol** based on data available from chemical databases and suppliers such as Sigma-Aldrich. Direct comparative spectra from a wide range of suppliers are not always publicly accessible; therefore, these tables serve as a reference standard against which a user's own analytical data can be compared.



Table 1: ¹H NMR Spectroscopic Data of **1,4-Dithiane-2,5-diol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~2.82 - 3.37	m	2Н	-CH2-S-	Complex multiplet due to diastereotopic protons.
~3.70 - 4.27	m	1H	>CH-O-	Chemical shift can be variable depending on solvent and concentration.

Data interpreted from research articles utilizing 1,4-Dithiane-2,5-diol.[3]

Table 2: 13C NMR Spectroscopic Data of 1,4-Dithiane-2,5-diol

Chemical Shift (δ) ppm	Assignment	Notes
~35-40	-CH ₂ -S-	
~70-75	>CH-OH	_

Note: Specific chemical shifts can vary based on the solvent and instrument frequency.

Table 3: FT-IR Spectroscopic Data of 1,4-Dithiane-2,5-diol

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3300-3400 (broad)	О-Н	Stretching
~2900-3000	С-Н	Stretching
~1050-1150	C-O	Stretching
~600-800	C-S	Stretching



Characteristic absorption bands for hydroxyl, alkyl, and thioether functional groups are expected.

Table 4: Mass Spectrometry (GC-MS) Data of 1,4-Dithiane-2,5-diol

m/z	Interpretation	Notes
152	[M] ⁺	Molecular Ion
76	[M/2] ⁺ or fragment	A significant peak at m/z 76 is commonly observed.[4]
47	Fragment	
48	Fragment	_

Fragmentation patterns can provide insight into the stability of the dithiane ring.

Potential Impurities and Variations

A critical consideration when sourcing **1,4-Dithiane-2,5-diol** is the potential for oligomeric or polymeric impurities. The synthesis of this compound involves the dimerization of mercaptoacetaldehyde.[5] Incomplete or side reactions can lead to the formation of linear polymercaptoacetaldehyde chains. One patent highlights that products with higher melting points may contain a significant fraction of these linear chains, which can impact the reactivity and solubility of the material.[6] Therefore, a sharp melting point and clean spectroscopic data are indicative of higher purity.

Additionally, **1,4-Dithiane-2,5-diol** exists as a mixture of cis and trans diastereomers. The ratio of these isomers may vary between suppliers and even between batches from the same supplier. This can be a critical factor in stereoselective syntheses. High-resolution NMR may be able to distinguish between the different diastereomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **1,4-Dithiane-2,5-diol**. Researchers should adapt these to their specific instrumentation and laboratory standard operating procedures.



¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the 1,4-Dithiane-2,5-diol sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
 Ensure the sample is fully dissolved.
- Instrumentation: The analysis should be performed on a Fourier-transform NMR spectrometer, with a field strength of at least 300 MHz recommended for better resolution.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical spectral width: -1 to 9 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical spectral width: -10 to 180 ppm.
 - A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

FT-IR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.



- KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder.
 Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-transform infrared spectrometer.
- Acquisition:
 - Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the instrument and collect the sample spectrum.
 - Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the 1,4-Dithiane-2,5-diol sample (e.g., 10-100 μg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[7] The sample must be free of particulate matter.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A non-polar or mid-polar capillary column (e.g., DB-5) is often suitable for this type of analysis.
- GC Conditions:
 - Injector Temperature: Set to a temperature that ensures volatilization without degradation (e.g., 250 °C).
 - Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of any volatile impurities.
 - Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
- MS Conditions:

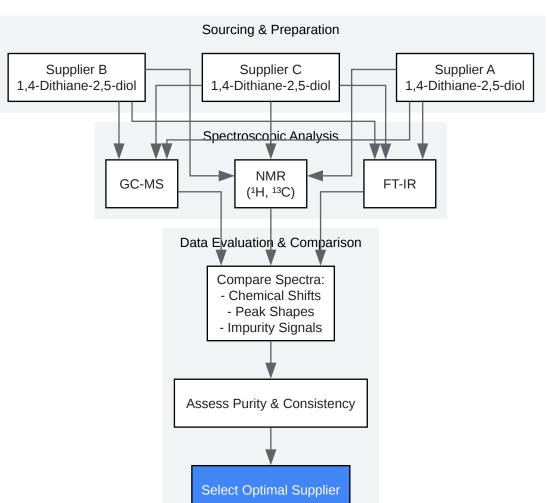


- Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
- Mass Range: Scan a mass range appropriate for the analyte and expected fragments (e.g., m/z 40-200).
- Data Analysis: Analyze the resulting chromatogram to assess purity. The mass spectrum of the peak corresponding to 1,4-Dithiane-2,5-diol should be compared to library data and examined for characteristic fragments.

Visualized Workflows and Logic

The following diagrams illustrate the logical flow of the comparative analysis and the experimental workflow.



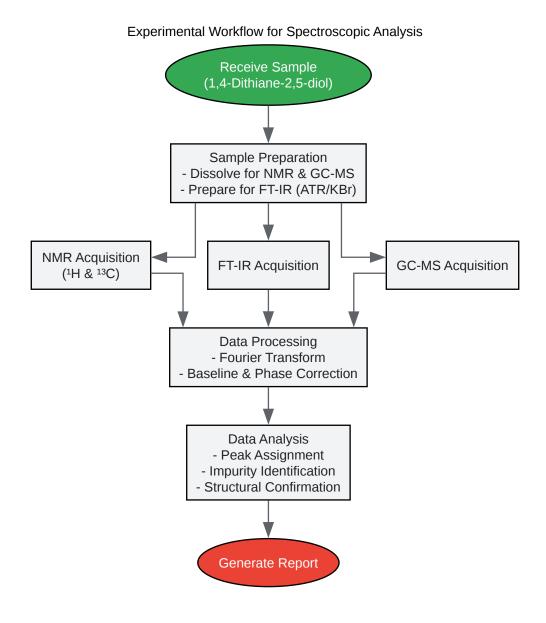


Logical Flow for Supplier Comparison

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Caption: Logical workflow for the comparative analysis of **1,4-Dithiane-2,5-diol** from different suppliers.





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Caption: General experimental workflow for the spectroscopic characterization of **1,4-Dithiane-2,5-diol**.

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